molecular formula C14H23N B13299624 (3-Methylpentan-2-yl)[(2-methylphenyl)methyl]amine

(3-Methylpentan-2-yl)[(2-methylphenyl)methyl]amine

Cat. No.: B13299624
M. Wt: 205.34 g/mol
InChI Key: WPWLDJWSQNNVER-UHFFFAOYSA-N
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Description

(3-Methylpentan-2-yl)[(2-methylphenyl)methyl]amine is an organic compound with the molecular formula C14H23N It is a secondary amine, characterized by the presence of an amine group attached to a branched alkyl chain and a substituted benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpentan-2-yl)[(2-methylphenyl)methyl]amine typically involves the reaction of 2-methylbenzyl chloride with 3-methylpentan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Methylpentan-2-yl)[(2-methylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(3-Methylpentan-2-yl)[(2-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methylpentan-2-yl)[(2-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxy-4-methylpentan-2-yl)[(3-methylphenyl)methyl]amine
  • (4-Methylpentan-2-yl)[(3-methylphenyl)methyl]amine

Uniqueness

(3-Methylpentan-2-yl)[(2-methylphenyl)methyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

3-methyl-N-[(2-methylphenyl)methyl]pentan-2-amine

InChI

InChI=1S/C14H23N/c1-5-11(2)13(4)15-10-14-9-7-6-8-12(14)3/h6-9,11,13,15H,5,10H2,1-4H3

InChI Key

WPWLDJWSQNNVER-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCC1=CC=CC=C1C

Origin of Product

United States

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